6-(pyridin-3-yloxy)pyridine-3-carbonitrile
Overview
Description
6-(pyridin-3-yloxy)pyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a nitrile group and an ether linkage to another pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyridin-3-yloxy)pyridine-3-carbonitrile typically involves the reaction of 3-hydroxypyridine with 3-chloropyridine-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-hydroxypyridine attacks the chlorinated carbon of 3-chloropyridine-3-carbonitrile, resulting in the formation of the ether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(pyridin-3-yloxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups onto the pyridine rings.
Scientific Research Applications
6-(pyridin-3-yloxy)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties may lead to the discovery of new drugs.
Industry: It can be utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-(pyridin-3-yloxy)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile: This compound features a pyrrolidine ring instead of a pyridine ring linked via an ether bond.
3-cyanopyridine derivatives: These compounds share the nitrile group and pyridine core but differ in their substituents and overall structure.
Uniqueness
6-(pyridin-3-yloxy)pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a nitrile group and an ether linkage between two pyridine rings. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-pyridin-3-yloxypyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-6-9-3-4-11(14-7-9)15-10-2-1-5-13-8-10/h1-5,7-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOODPSVYFOYPIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=C(C=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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